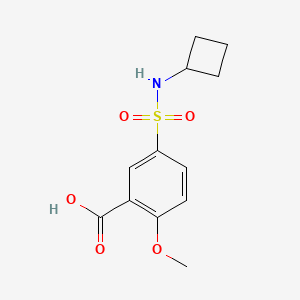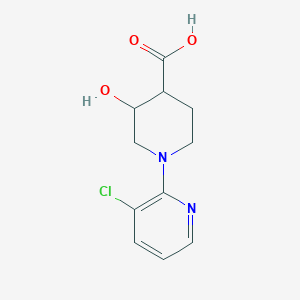
Chloro-bis(2-methylprop-2-enyl)-phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-bis(2-methylprop-2-enyl)-phenylsilane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two 2-methylprop-2-enyl groups, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-bis(2-methylprop-2-enyl)-phenylsilane typically involves the reaction of phenylsilane with 2-methylprop-2-enyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-bis(2-methylprop-2-enyl)-phenylsilane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Addition Reactions: The 2-methylprop-2-enyl groups can participate in addition reactions with electrophiles, leading to the formation of more complex molecules.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenylsilane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Addition Reactions: Electrophiles such as halogens or acids are used in these reactions. The reactions are often conducted at low temperatures to control the reaction rate and selectivity.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the phenyl group.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Addition Reactions: Products include more complex organosilicon molecules with additional functional groups.
Oxidation Reactions: Products include phenylsilane derivatives with oxidized functional groups.
Wissenschaftliche Forschungsanwendungen
Chloro-bis(2-methylprop-2-enyl)-phenylsilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the development of new catalysts and reagents for organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and the development of new biocompatible materials.
Medicine: Explored for its potential use in drug delivery systems and as a component in the design of new pharmaceuticals.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings. It is also used in the development of new materials for electronics and photonics.
Wirkmechanismus
The mechanism of action of Chloro-bis(2-methylprop-2-enyl)-phenylsilane involves its ability to form stable bonds with various nucleophiles and electrophiles. The silicon atom in the compound can act as a Lewis acid, facilitating the formation of new chemical bonds. The 2-methylprop-2-enyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro-diphenylsilane: Similar structure but with two phenyl groups instead of 2-methylprop-2-enyl groups.
Chloro-trimethylsilane: Similar structure but with three methyl groups instead of 2-methylprop-2-enyl and phenyl groups.
Chloro-methylphenylsilane: Similar structure but with one methyl group and one phenyl group instead of two 2-methylprop-2-enyl groups.
Uniqueness
Chloro-bis(2-methylprop-2-enyl)-phenylsilane is unique due to the presence of both 2-methylprop-2-enyl groups and a phenyl group bonded to the silicon atom. This combination of functional groups provides the compound with distinct reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H19ClSi |
|---|---|
Molekulargewicht |
250.84 g/mol |
IUPAC-Name |
chloro-bis(2-methylprop-2-enyl)-phenylsilane |
InChI |
InChI=1S/C14H19ClSi/c1-12(2)10-16(15,11-13(3)4)14-8-6-5-7-9-14/h5-9H,1,3,10-11H2,2,4H3 |
InChI-Schlüssel |
CEBWYAGECQNOTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C[Si](CC(=C)C)(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)


![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)


![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)
